molecular formula C10H18Cl2N4 B1489980 4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride CAS No. 2098031-51-5

4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride

Cat. No. B1489980
CAS RN: 2098031-51-5
M. Wt: 265.18 g/mol
InChI Key: HAIODLHRYDLUEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is a chemical compound with the CAS Number: 1289584-90-2 . It has a molecular weight of 228.72 . The IUPAC name for this compound is N-(4,6-dimethyl-2-pyrimidinyl)-N-[(3R)-3-pyrrolidinyl]amine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N4.ClH/c1-7-5-8(2)13-10(12-7)14-9-3-4-11-6-9;/h5,9,11H,3-4,6H2,1-2H3,(H,12,13,14);1H/t9-;/m1./s1 . This code provides a textual representation of the molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored under an inert atmosphere .

Scientific Research Applications

Pyrrolidine in Drug Discovery

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Pyrimidine in Drug Discovery

Pyrimidine derivatives are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity . This “privileged scaffold” and “derivatives” either as substituted or as fused systems gain wide interest due to plentiful biological activities reported over the years .

Anticancer Applications

Pyrimidine-based drugs such as imatinib, Dasatinib, and nilotinib are well-established treatments for leukemia . Other pyrimidine derivatives have shown potential in the treatment of breast cancer and idiopathic pulmonary fibrosis .

Antimicrobial and Antifungal Applications

Pyrimidine derivatives have shown antimicrobial and antifungal activities . The introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates .

Anti-inflammatory and Analgesic Applications

Pyrimidine derivatives have shown anti-inflammatory and analgesic activities . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Cardiovascular and Antihypertensive Applications

Pyrimidine derivatives have shown potential as cardiovascular agents and antihypertensives . The structural diversity of pyrimidine derivatives allows for a wide range of biological activities.

Antidiabetic Applications

Pyrimidine derivatives have shown potential as antidiabetic agents . DPP-IV inhibitors, which are important in the treatment of type 2 diabetes, often contain a pyrimidine scaffold .

Antiviral Applications

Pyrimidine derivatives have shown potential as anti-HIV agents . The structural diversity of pyrimidine derivatives allows for a wide range of biological activities.

Safety and Hazards

The compound has been classified under the GHS07 category . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

4,6-dimethyl-N-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-7-5-8(2)13-10(12-7)14-9-3-4-11-6-9;;/h5,9,11H,3-4,6H2,1-2H3,(H,12,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIODLHRYDLUEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2CCNC2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.